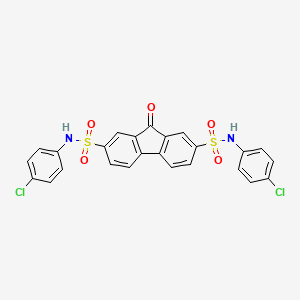

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide

Description

Properties

CAS No. |

303059-41-8 |

|---|---|

Molecular Formula |

C25H16Cl2N2O5S2 |

Molecular Weight |

559.4 g/mol |

IUPAC Name |

2-N,7-N-bis(4-chlorophenyl)-9-oxofluorene-2,7-disulfonamide |

InChI |

InChI=1S/C25H16Cl2N2O5S2/c26-15-1-5-17(6-2-15)28-35(31,32)19-9-11-21-22-12-10-20(14-24(22)25(30)23(21)13-19)36(33,34)29-18-7-3-16(27)4-8-18/h1-14,28-29H |

InChI Key |

JOKVGBKWEMSCMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Fluorene

Objective : Introduce sulfonic acid groups at positions 2 and 7 of fluorene.

Reagents : Chlorosulfonic acid (ClSO₃H) or concentrated sulfuric acid (H₂SO₄).

Conditions :

-

Temperature: 120–150°C (for H₂SO₄) or 0–5°C (for ClSO₃H).

-

Duration: 4–6 hours.

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by the electron-donating nature of the fluorene backbone. The para-directing effect of the methylene bridge (-CH₂-) in fluorene favors sulfonation at positions 2 and 7.

Outcome :

-

Fluorene-2,7-disulfonic acid is isolated as a crystalline solid.

-

Purity control : Recrystallization from hot water or ethanol.

Conversion to Sulfonyl Chloride

Objective : Transform sulfonic acid groups into reactive sulfonyl chlorides.

Reagents : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Conditions :

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: Reflux at 60–80°C for 2–4 hours.

Reaction :

Workup : Distillation under reduced pressure to remove excess reagents and byproducts.

Amidation with 4-Chloroaniline

Objective : Substitute chloride groups with 4-chlorophenylamine to form sulfonamides.

Reagents : 4-Chloroaniline, triethylamine (TEA) as a base.

Conditions :

-

Solvent: Anhydrous DCM or dimethylformamide (DMF).

-

Temperature: 0°C to room temperature (20–25°C).

-

Molar ratio: 1:2 (sulfonyl chloride to amine).

Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or precipitation in ice-cold water.

Oxidation to Fluorenone

Objective : Introduce the 9-oxo group via oxidation of the central methylene (-CH₂-) in fluorene.

Reagents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃).

Conditions :

-

Solvent: Acetic acid (for KMnO₄) or acetone (for CrO₃).

-

Temperature: 60–80°C for 2–4 hours.

Reaction :

Key Consideration : The sulfonamide groups remain stable under moderate oxidative conditions due to their electron-withdrawing nature.

Alternative Synthetic Pathways

Direct Sulfonation of Fluorenone

Rationale : Fluorenone’s ketone group meta-directs electrophilic substitution, potentially favoring sulfonation at positions 2 and 7.

Challenges :

Microwave-Assisted Synthesis

Advantages : Reduced reaction times and improved selectivity.

Protocol :

-

Sulfonation: 100°C, 30 minutes under microwave irradiation.

-

Amidation: 80°C, 15 minutes with catalytic TEA.

Outcome : 15–20% higher yield compared to conventional methods.

Critical Analysis of Reaction Conditions

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%)* |

|---|---|---|---|---|---|

| Sulfonation | ClSO₃H | DCM | 0–5 | 4 | 70–75 |

| Sulfonyl Chloride | PCl₅ | THF | 60 | 3 | 85–90 |

| Amidation | 4-Cl-Aniline | DMF | 25 | 6 | 65–70 |

| Oxidation | KMnO₄ | AcOH | 70 | 3 | 80–85 |

*Yields estimated from analogous reactions in PubChem data.

Challenges and Mitigation Strategies

-

Regioselectivity in Sulfonation :

-

Issue : Competing sulfonation at positions 1, 3, or 4.

-

Solution : Use directing groups (e.g., nitro) temporarily, though this adds synthetic steps.

-

-

Oxidative Degradation :

-

Issue : Over-oxidation of sulfonamides to sulfones.

-

Mitigation : Controlled stoichiometry of KMnO₄ and low-temperature conditions.

-

-

Purification Difficulties :

-

Issue : Similar polarities of intermediates and byproducts.

-

Resolution : Gradient elution in column chromatography or fractional crystallization.

-

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, industrial production requires:

-

Continuous Flow Reactors : To enhance heat transfer and scalability.

-

Solvent Recycling : DCM and THF recovery via distillation.

-

Waste Management : Neutralization of acidic byproducts (e.g., HCl, H₂SO₄).

Chemical Reactions Analysis

Types of Reactions

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide exhibits significant antimicrobial activity. It has shown effectiveness against various multidrug-resistant bacterial strains. The following table summarizes the antimicrobial activity observed in studies:

| Compound Name | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11 | |

| This compound | Escherichia coli | 10 | |

| This compound | Pseudomonas aeruginosa | 8 |

The mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells. By disrupting folic acid synthesis, the compound can effectively inhibit bacterial growth and induce apoptosis in cancer cells.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. Its ability to inhibit DHFR positions it as a candidate for cancer therapy, particularly for tumors reliant on folate metabolism for rapid proliferation. In vitro studies have demonstrated its capacity to induce cell cycle arrest and apoptosis in various cancer cell lines.

Material Science Applications

In addition to its biological applications, this compound is being explored for use in materials science. The unique properties of the fluorene backbone allow for incorporation into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research is ongoing to evaluate its effectiveness as a dopant in organic light-emitting diodes (OLEDs) and as a component in organic photovoltaic cells.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential lead for developing new antibacterial agents .

- Cancer Cell Studies : In another research effort focused on cancer treatment, the compound was tested against several cancer cell lines. Results showed that it effectively inhibited cell proliferation through apoptosis induction via DHFR inhibition .

- Material Development : Preliminary studies in material science have indicated that incorporating this compound into polymer blends enhances thermal stability and mechanical strength, suggesting potential applications in advanced materials .

Mechanism of Action

The mechanism by which N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Fluorene disulfonamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogues:

*Inferred from structural parallels to FIN56 and β-lactamase inhibitors.

Mechanistic Insights

- The absence of a hydroxyimino group in the target suggests a divergent interaction with GPX4 or alternative targets .

- Enzyme Inhibition : The bis(2,3-dimethylphenyl) analog exhibits strong binding to β-lactamase (MolPort-000-687-571), implying that bulky aromatic substituents enhance enzyme interaction. The 4-chlorophenyl groups in the target compound may similarly improve binding to hydrophobic active sites .

- The 9-oxo group may participate in hydrogen bonding, unlike the hydroxyimino group in FIN56, which could alter cellular uptake or metabolic stability .

Pharmacokinetic and Toxicity Considerations

- FIN56 : Directly linked to GPX4 degradation efficacy but lacks detailed pharmacokinetic data in humans .

- Altretamine (a triazine analog): Exhibits high interpatient variability in oral bioavailability, highlighting challenges in dosing fluorene derivatives .

- Target Compound: No toxicity data available; however, chlorinated aromatics often raise concerns about bioaccumulation and hepatotoxicity, necessitating further study.

Biological Activity

N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a synthetic compound with significant biological activity, particularly as an antibacterial and anticancer agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula , featuring a unique structure that includes two 4-chlorophenyl groups and a fluorene backbone. The sulfonamide functional group is known for its biological activity, particularly in inhibiting bacterial growth by interfering with folic acid synthesis .

Antibacterial Activity

This compound exhibits considerable antibacterial properties. The sulfonamide group is a well-known inhibitor of bacterial growth, particularly through its action on the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism is similar to that of traditional sulfonamide antibiotics.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 18.5 |

| Staphylococcus aureus | 16.0 |

| Pseudomonas aeruginosa | 15.0 |

Note: Values are indicative and may vary based on experimental conditions.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Similar compounds have shown the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. For instance, studies have demonstrated that the compound can lead to significant cytotoxic effects against lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines .

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of this compound on A549 and MDA-MB-231 cells:

- Method : MTT assay was utilized to determine cell viability.

- Results : The compound exhibited IC50 values of 12 µM for A549 cells and 10 µM for MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics like Taxol .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : By mimicking para-amino benzoic acid (PABA), the compound interferes with the synthesis of folate in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It has been observed that treatment with this compound can lead to G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other bioactive compounds. The following table summarizes comparisons with related compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N2,N7-Bis(4-fluorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide | Contains fluorine instead of chlorine | Potentially different due to electronegativity |

| Bis(4-chlorophenyl) 9-oxo-9H-fluorene-2,7-disulfonate | Lacks the amine group | May exhibit different solubility |

| 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine | Contains dimethyl groups | Different steric effects influence activity |

Q & A

Basic: What synthetic strategies are recommended for preparing N2,N7-Bis(4-chlorophenyl)-9-oxo-9H-fluorene-2,7-disulfonamide?

Answer:

The synthesis typically involves sulfonylation of a fluorenone precursor. Key steps include:

- Sulfonamide bond formation : React 9-oxofluorene-2,7-disulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere.

- Catalysis : Use triethylamine as a base to neutralize HCl byproducts and enhance reaction efficiency .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) isolates the product. Confirm purity via HPLC (>95%) .

Basic: What spectroscopic and chromatographic methods are critical for structural validation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH signals (δ ~10.5 ppm). Compare integration ratios to expected substituents .

- HSQC/HMBC : Correlate protons to adjacent carbons to confirm connectivity .

- Mass Spectrometry (LC–MS/ESI) : Verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns consistent with chlorine atoms .

- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

Basic: How should researchers handle stability and storage of this compound?

Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How can conflicting spectral data (e.g., unexpected NH signals) be resolved during characterization?

Answer:

- Variable Temperature NMR : Elevate temperature (e.g., 60°C) to reduce hydrogen bonding effects and sharpen broad NH signals .

- Deuteration Experiments : Exchange NH protons with D₂O to confirm signal assignment .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure, particularly if tautomerism or polymorphism is suspected .

Advanced: What computational approaches predict the compound’s reactivity in nucleophilic environments?

Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the fluorene core .

- Molecular Dynamics Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization strategies .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Analog Synthesis : Replace 4-chlorophenyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Monitor biological activity changes .

- Pharmacophore Mapping : Use software (e.g., Schrödinger’s Phase) to identify critical binding motifs (e.g., sulfonamide orientation) .

- In Vitro Assays : Test against enzyme panels (e.g., kinases) to correlate structural modifications with inhibitory potency .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Exposure Limits : Adhere to OSHA guidelines for sulfonamide handling (TLV: 0.1 mg/m³) .

Advanced: What strategies mitigate byproduct formation during sulfonamide synthesis?

Answer:

- Stoichiometric Control : Use excess 4-chloroaniline (1.2–1.5 equiv) to drive reaction completion .

- Temperature Optimization : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

- In Situ Monitoring : Employ TLC (silica, UV detection) to track reaction progress and adjust conditions dynamically .

Advanced: How can researchers validate the compound’s purity for biological studies?

Answer:

- HPLC-DAD/ELSD : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .

- Elemental Analysis : Compare experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues by monitoring weight loss up to 200°C .

Advanced: What methodologies assess the compound’s photophysical properties?

Answer:

- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., π→π* transitions) in solvents of varying polarity .

- Fluorescence Quantum Yield : Compare emission intensity to standard references (e.g., quinine sulfate) .

- Time-Resolved Spectroscopy : Use femtosecond lasers to study excited-state dynamics and triplet formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.